[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where the benzimidazole derivative is reacted with a suitable electrophile in the presence of a base such as potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the hydrogen on the nitrogen can be replaced by various substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium hydroxide, dimethyl sulfoxide (DMSO), elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzimidazole moiety can interact with DNA, proteins, and enzymes, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells . The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole structure.
Uniqueness
2-((1-Cyanocyclohexyl)amino)-2-oxoethyl 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is unique due to its combination of a benzimidazole moiety, a cyanocyclohexyl group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C24H24N4O3S |
---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C24H24N4O3S/c25-16-24(12-6-1-7-13-24)28-21(29)14-31-22(30)18-9-3-2-8-17(18)15-32-23-26-19-10-4-5-11-20(19)27-23/h2-5,8-11H,1,6-7,12-15H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
KGPGYZRBWKUNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2CSC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.